molecular formula C24H18O7 B2879116 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate CAS No. 637749-88-3

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

Cat. No. B2879116
CAS RN: 637749-88-3
M. Wt: 418.401
InChI Key: QVSFXYIZCNOPEZ-UHFFFAOYSA-N
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Description

The compound “3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate” is a complex organic molecule. It contains several functional groups, including methoxy groups, a chromenone group, and a benzoate ester group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the benzoate ester group could undergo hydrolysis to yield a carboxylic acid and an alcohol. The chromenone group could potentially undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of methoxy groups could increase its solubility in organic solvents .

Scientific Research Applications

Pharmaceutical Research: Antidepressant Synthesis

The structure of this compound indicates potential utility in the synthesis of antidepressant medications. The presence of a chromen-7-yl moiety can be associated with the pharmacophore of certain antidepressants . Research has shown that metal-catalyzed reactions can be employed to synthesize key structural motifs present in antidepressant drugs, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) . This compound could serve as a precursor or intermediate in the development of novel antidepressants with improved efficacy and reduced side effects.

Material Science: Gas Sensing Technology

In material science, particularly in the development of gas sensors, the electron-withdrawing properties of the methoxy and carboxyl groups present in this compound could enhance the sensitivity of devices . These functional groups may increase the hole sites of phthalocyanine rings, providing active sites for gas adsorption, such as ammonia (NH3), which is crucial for environmental monitoring.

properties

IUPAC Name

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O7/c1-27-16-6-3-5-15(11-16)24(26)31-19-9-10-20-21(13-19)29-14-22(23(20)25)30-18-8-4-7-17(12-18)28-2/h3-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSFXYIZCNOPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

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